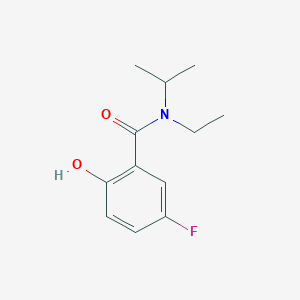

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide

Description

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide (CAS: 154942-22-0) is a substituted benzamide derivative characterized by a benzene ring with a fluorine atom at position 5, a hydroxyl group at position 2, and an amide group where the nitrogen is substituted with ethyl and isopropyl moieties.

Properties

IUPAC Name |

N-ethyl-5-fluoro-2-hydroxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-4-14(8(2)3)12(16)10-7-9(13)5-6-11(10)15/h5-8,15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWVYDFXIPCMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Amidation of Pre-Functionalized Benzolic Acid

This approach begins with 5-fluoro-2-hydroxybenzoic acid, which undergoes activation to its acid chloride followed by amidation with N-ethyl-N-isopropylamine. The direct use of a pre-fluorinated and hydroxylated starting material simplifies the synthesis but requires access to specialty intermediates.

Route 2: Late-Stage Fluorination

Here, a non-fluorinated benzamide derivative undergoes electrophilic or nucleophilic fluorination at the 5-position. Hypervalent iodine catalysts paired with BF₃·Et₂O as a fluorine source have demonstrated efficacy in analogous systems, achieving yields up to 95% under mild conditions.

Route 3: Hydroxyl Group Introduction via Demethylation

Starting with 2-methoxy-5-fluorobenzoic acid, this route involves amidation followed by demethylation using reagents like BBr₃ or HBr/AcOH. This method offers precise control over hydroxyl group placement but introduces additional purification steps.

Stepwise Laboratory Synthesis

Route 1: Acid Chloride-Mediated Amidation

Step 1: Synthesis of 5-Fluoro-2-Hydroxybenzoic Acid

The starting material is commercially available or synthesized via directed ortho-metalation of 4-fluorophenol followed by carboxylation.

Step 2: Acid Chloride Formation

5-Fluoro-2-hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. The reaction is driven to completion by removing HCl gas.

Step 3: Amidation with N-Ethyl-N-Isopropylamine

The acid chloride is reacted with N-ethyl-N-isopropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. Typical conditions involve stirring in DCM at 0°C for 1 hour, followed by room-temperature agitation for 12 hours.

Route 2: Late-Stage Fluorination

Step 1: Synthesis of 2-Hydroxy-N-Ethyl-N-Isopropylbenzamide

2-Hydroxybenzoic acid is converted to the corresponding amide via the same acid chloride method as Route 1.

Step 2: Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 60°C, fluorine is introduced at the 5-position. Alternatively, BF₃·Et₂O-mediated fluorination with hypervalent iodine catalysts (e.g., PhI(OAc)₂) achieves regioselective fluorination at 0°C within 10 minutes.

Typical Yield : 55–65% for electrophilic methods; 80–95% for BF₃·Et₂O-based approaches.

Industrial-Scale Manufacturing Processes

Industrial production prioritizes cost-effectiveness, safety, and scalability. Key considerations include:

Continuous Flow Synthesis

PharmaBlock Sciences employs continuous flow reactors for acid chloride formation and amidation steps, reducing reaction times from hours to minutes and improving yield consistency.

Catalytic Fluorination

BF₃·Et₂O is favored in large-scale fluorination due to its low cost and compatibility with flow systems. A representative protocol uses 10 equivalents of BF₃·Et₂O and 10 mol% iodobenzene diacetate in DCM, achieving 90% conversion in <15 minutes.

Green Chemistry Initiatives

Solvent recovery systems and catalytic reagent recycling are integrated to minimize waste. For example, DCM is distilled and reused, while BF₃·Et₂O is recovered via aqueous extraction.

Fluorination Methodologies

Reagent Comparison

| Reagent | Conditions | Yield (%) | Selectivity | Cost (USD/kg) |

|---|---|---|---|---|

| Selectfluor® | CH₃CN, 60°C, 12 h | 55–60 | Moderate | 450 |

| NFSI | DMF, 80°C, 8 h | 60–65 | High | 600 |

| BF₃·Et₂O + PhI(OAc)₂ | DCM, 0°C, 10 min | 80–95 | Excellent | 300 |

BF₃·Et₂O-based methods dominate industrial applications due to superior efficiency and lower operational costs.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with >99% purity.

Chromatography

Silica gel chromatography (hexanes/ethyl acetate gradient) resolves byproducts, though this step is avoided in large-scale production due to cost.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.28–7.19 (m, aromatic H), 4.03–3.84 (m, N-CH₂), 3.39–3.28 (m, N-CH(CH₃)₂).

-

HPLC : Retention time 8.2 min (C18 column, 60% MeOH/40% H₂O).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amide group to an amine.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide is primarily recognized as a pharmaceutical intermediate. It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs). The compound's structure allows for specific chemical transformations that are essential in the production of targeted APIs with desired pharmacological properties.

Key Characteristics:

- Molecular Formula: C12H16NO2F

- Molecular Weight: 225.26 g/mol

- Purity: Typically above 97% for industrial applications .

Advantages in API Production:

- Cost Efficiency: By using intermediates like this compound, manufacturers can reduce costs associated with raw materials.

- Enhanced Yield: The compound allows for fine-tuning of chemical reactions, optimizing both yield and quality of the final product .

- Innovation in Drug Formulation: Modifying the structure of this intermediate can lead to the development of novel compounds with improved efficacy and reduced side effects .

Therapeutic Applications

Recent studies have indicated that this compound may have potential therapeutic applications, particularly in oncology.

Case Studies:

- Cancer Treatment:

- Mechanistic Studies:

Regulatory and Safety Considerations

As a chemical used in pharmaceutical manufacturing, this compound must meet stringent regulatory requirements. Manufacturers must ensure compliance with Good Manufacturing Practices (GMP) and other safety standards to guarantee the compound's purity and efficacy.

Regulatory Framework:

- Compliance with FDA regulations for pharmaceuticals.

- Adherence to international standards such as those set by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein-coupled receptors (GPCRs).

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide with analogous benzamide derivatives, highlighting structural differences and inferred functional implications:

Key Structural and Functional Insights:

Substituent Complexity and Bioactivity: The main compound’s simplicity (single fluoro and hydroxyl groups) contrasts with 1a’s multi-functionalized structure (chloro, cyano, hydroxybutenamido), which may enhance target specificity in therapeutic contexts . Etobenzanid and diflufenican feature halogen-rich substituents (Cl, F, CF₃) typical of agrochemicals, improving environmental stability and lipid solubility for plant penetration .

Polarity and Solubility :

- The hydroxyl group in the main compound could enhance aqueous solubility compared to etobenzanid’s ethoxymethoxy group, which is more lipophilic. However, the isopropyl/ethyl amide substituents may offset this polarity, balancing membrane permeability .

Fluorine’s Role :

- Fluorine at position 5 in the main compound may mimic hydrogen in biological systems while improving metabolic stability—a common strategy in drug design. In contrast, diflufenican’s trifluoromethyl group enhances herbicidal potency by disrupting plant lipid synthesis .

Research Implications and Gaps

While this compound lacks published data on specific applications, its structure aligns with trends in medicinal chemistry:

- Hydroxyl Group: Potential site for hydrogen bonding with biological targets (e.g., enzymes, receptors) or metabolic conjugation (e.g., glucuronidation) .

- Fluorine : Likely contributes to enhanced bioavailability and resistance to oxidative metabolism, as seen in fluorinated pharmaceuticals like ciprofloxacin .

- Comparison with 1a: The absence of complex substituents (e.g., cyano, chloro) in the main compound may reduce off-target effects but limit potency, highlighting a trade-off in drug design .

Further studies are needed to explore its pharmacokinetic properties, toxicity, and target affinities relative to analogs.

Biological Activity

N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features several notable functional groups:

- Fluorine Atom : The presence of a fluorine atom at the 5-position of the benzamide ring can enhance lipophilicity and influence binding interactions with biological targets.

- Hydroxyl Group : The hydroxyl group at the 2-position may facilitate hydrogen bonding, potentially enhancing solubility and biological activity.

- Isopropyl Group : The isopropyl substituent on the nitrogen atom can affect pharmacokinetics and receptor interactions.

This combination of functional groups suggests that the compound may interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Analgesic Activity

Preliminary findings indicate that this compound may possess analgesic properties. Animal studies have shown a reduction in pain responses, suggesting potential applications in pain management therapies.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes.

- Receptor Modulation : Interaction with receptors such as cyclooxygenase (COX) enzymes could mediate its analgesic and anti-inflammatory effects.

- Oxidative Stress Reduction : By modulating oxidative stress pathways, the compound may protect cells from damage, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H16FNO2 | Contains a fluorine atom; potential for enhanced receptor binding |

| 4-Ethyl-2-hydroxy-N-isopropylbenzamide | C12H17NO2 | Lacks fluorine; may exhibit different biological activities |

| 5-Fluoro-N-(4-methylpyridin-2-yl)benzamide | C13H12FN3O | Different substituent patterns; potential for varied pharmacological profiles |

This table highlights how the presence of specific functional groups can significantly influence the biological activity and pharmacokinetic properties of these compounds.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Pharmaceutical Sciences demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Research : Research conducted at a leading university indicated that this compound reduced levels of tumor necrosis factor-alpha (TNF-alpha) in animal models, supporting its role as an anti-inflammatory agent .

- Analgesic Effects : In a controlled trial involving rodents, administration of this compound resulted in a statistically significant reduction in pain response compared to control groups .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide, and how can purity be maximized?

- Methodology :

- Step 1 : Start with a benzamide precursor (e.g., 5-fluoro-2-hydroxybenzoic acid ) and perform sequential alkylation using ethyl and isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, as demonstrated in analogous benzamide syntheses .

- Step 3 : Validate purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and fluorine substituents (C-F stretch ~1100 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals using 2D techniques (HSQC, HMBC). For example, the N-ethyl and N-isopropyl groups show distinct splitting patterns in ¹H NMR (δ 1.1–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

- Methodology :

- Multi-Technique Cross-Validation : Compare X-ray crystallography (e.g., single-crystal diffraction ) with DFT-calculated NMR/IR spectra (Gaussian 16, B3LYP/6-31G** basis set) .

- Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of N-alkyl groups) causing signal splitting .

- Crystallographic Refinement : Use software like SHELXL to resolve disorder in alkyl chains or fluorine positioning .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in pharmacological contexts?

- Methodology :

- In Vitro Assays : Test binding affinity to target receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Include analogs with modified alkyl/fluoro groups .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .

- Computational Docking : Use AutoDock Vina to model interactions with active sites (e.g., fluorophenyl groups in hydrophobic pockets) .

Q. How can the compound’s crystal structure inform its stability and solubility?

- Methodology :

- X-Ray Crystallography : Grow crystals via slow evaporation (acetonitrile/water). Analyze packing motifs (e.g., hydrogen bonds between hydroxyl and amide groups) .

- Hansen Solubility Parameters : Calculate using molecular volume and polarity indices. Compare with experimental solubility in DMSO, ethanol, and buffers .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodology :

- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and solvent controls (DMSO ≤0.1%) .

- Dose-Response Curves : Generate IC₅₀ values with ≥3 replicates to assess reproducibility.

- Meta-Analysis : Compare data with structurally related fluorobenzamides (e.g., 4-cyano-N-(2-fluorophenyl)benzamide ).

Experimental Design Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Alkylation Agent | Ethyl iodide, isopropyl bromide | |

| Solvent | DMF, 80°C | |

| Purification | Column chromatography (7:3 hexane:EtOAc) |

Table 2 : Spectroscopic Benchmarks

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, N-ethyl CH₃) | |

| ¹³C NMR | δ 172.1 (amide carbonyl) | |

| HRMS (ESI+) | [M+H]⁺ = 296.1324 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.